Timentin sodium
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Overview
Description
Timentin sodium is a sterile injectable antibacterial combination consisting of the semisynthetic antibiotic ticarcillin disodium and the β-lactamase inhibitor clavulanate potassium . Ticarcillin is derived from the basic penicillin nucleus, 6-amino-penicillanic acid, while clavulanic acid is produced by the fermentation of Streptomyces clavuligerus . This combination is particularly effective against β-lactamase-producing bacteria, which are often resistant to other antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ticarcillin disodium is synthesized from the basic penicillin nucleus, 6-amino-penicillanic acid . The synthesis involves the acylation of the penicillin nucleus with a thiophene malonic acid derivative . Clavulanic acid, on the other hand, is produced through the fermentation of Streptomyces clavuligerus .
Industrial Production Methods: In industrial settings, ticarcillin disodium and clavulanate potassium are produced separately and then combined in a specific ratio to form Timentin sodium . The final product is supplied as a white to pale yellow powder for reconstitution, which is very soluble in water .
Chemical Reactions Analysis
Types of Reactions: Ticarcillin disodium and clavulanate potassium undergo various chemical reactions, including hydrolysis and β-lactamase inhibition . Ticarcillin disodium is susceptible to degradation by β-lactamases, which can be inhibited by clavulanate potassium .
Common Reagents and Conditions: The common reagents used in the synthesis of ticarcillin disodium include 6-amino-penicillanic acid and thiophene malonic acid derivative . Clavulanic acid is produced using fermentation media suitable for Streptomyces clavuligerus .
Major Products Formed: The major products formed from these reactions are ticarcillin disodium and clavulanate potassium, which together form Timentin sodium .
Scientific Research Applications
Timentin sodium has a wide range of scientific research applications. It is used in microbiology to study the effects of β-lactamase inhibitors on bacterial resistance . In plant biology, it is used to decontaminate plant tissue cultures and during genetic transformation . In medicine, it is used to treat various bacterial infections, including urinary tract infections, bone and joint infections, and severe vaginal infections .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other β-lactam antibiotics such as amoxicillin-clavulanate, piperacillin-tazobactam, and ampicillin-sulbactam .
Uniqueness: Timentin sodium is unique due to its combination of ticarcillin disodium and clavulanate potassium, which provides a broad spectrum of activity against both gram-positive and gram-negative bacteria . This combination is particularly effective against β-lactamase-producing bacteria, making it a valuable option for treating resistant infections .
Properties
Molecular Formula |
C15H16N2Na2O6S2 |
---|---|
Molecular Weight |
430.4 g/mol |
InChI |
InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/t7-,8-,9+,12-;;/m1../s1 |
InChI Key |
IPRJTUDVZGEREZ-QBGWIPKPSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)O)C.[Na].[Na] |
Origin of Product |
United States |
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